molecular formula C36H54FeP2 B8063421 (R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Cat. No. B8063421
M. Wt: 604.6 g/mol
InChI Key: ULNUEACLWYUUMO-DLTOMDBBSA-N
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Description

(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is a useful research compound. Its molecular formula is C36H54FeP2 and its molecular weight is 604.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization for Asymmetric Catalysis : This compound has been synthesized and characterized for use in asymmetric catalysis. It's often used in the synthesis of dendrimers containing chiral ferrocenyl diphosphines, which are applied in different asymmetric catalytic reactions like Rh-catalyzed hydrogenation, Pd-catalyzed allylic substitution, and Rh-catalyzed hydroboration (Köllner & Togni, 2001).

  • In Asymmetric Synthesis Catalyzed by Metal Complexes : It's used as a chiral ligand in transition metal complex catalyzed asymmetric reactions. Various kinds of chiral ferrocenylphosphines with this compound have been prepared for such purposes (Hayashi et al., 1980).

  • In Organometallic Chemistry : Its application extends to the synthesis of ruthenium(II) complexes containing chiral bis(ferrocenyl) ligands, which are used in asymmetric transfer hydrogenation of acetophenone (Barbaro, Bianchini, & Togni, 1997).

  • In the Synthesis of Chiral Ferrocenylphosphines : This compound is integral in the synthesis of new chiral ferrocenylphosphines for asymmetric catalysis (Togni et al., 1994).

  • For Catalytic Activity in Hydrogenation and Hydroformylation Reactions : Novel boronato-functionalized ferrocenylphosphine ligands, derived from this compound, form stable ligand-metal adducts with Rh(I) complexes that are active in hydrogenation and hydroformylation reactions (Kimmich, Landis, & Powell, 1996).

  • In Copper Hydride Catalyzed Reduction : The compound has been used in copper hydride catalyzed conjugate reductions, showing high enantioselectivity in such processes (Yoo, Kim, & Yun, 2009).

  • In Synthesis of Electronic Compounds : It's used in the synthesis of electronic compounds, specifically in the formation of rhodium complexes with chiral ferrocenyl chelating ligands for use in hydroboration reactions (Schnyder, Togni, & Wiesli, 1997).

  • In Nickel-Catalyzed Asymmetric Cross-Coupling : The compound has been used as a ligand for nickel-catalyzed asymmetric cross-coupling, demonstrating the ability to achieve significant enantiomeric excess in the produced compounds (Hayashi et al., 1981).

  • In the Development of Anticancer Agents : Palladium(II) and platinum(II) complexes containing this compound have been synthesized and evaluated as potential anticancer agents (Segapelo et al., 2012).

  • In the Synthesis of Iridium(I) Complexes : This compound has been used in synthesizing cyclopentadienyl Ir(I) complexes as precatalysts for direct hydroarylation of norbornene with benzamide (Aufdenblatten, Diezi, & Togni, 2000).

properties

IUPAC Name

cyclopentane;dicyclohexyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-13,19-22,25-27,30-31H,2-3,6-9,14-18,23-24H2,1H3;1-5H2;/t25-,30?,31?;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNUEACLWYUUMO-DLTOMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 2
(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 3
(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 4
(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 5
(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Reactant of Route 6
(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

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